5-((Trifluoromethyl)thio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Trifluoromethyl)thio)nicotinamide: is an organic compound that features a trifluoromethylthio group attached to a nicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of nicotinamide with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-((Trifluoromethyl)thio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-((Trifluoromethyl)thio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties, such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and infectious diseases. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and are used in pharmaceuticals and agrochemicals.
Trifluoromethylthioindoles: These compounds feature a trifluoromethylthio group attached to an indole core and are studied for their biological activities.
Uniqueness: 5-((Trifluoromethyl)thio)nicotinamide is unique due to its combination of the trifluoromethylthio group and the nicotinamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5F3N2OS |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) |
InChI Key |
IRITUVHXZRERGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1SC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.